Sodium 4-(2-methylprop-2-en-1-yl)benzenesulphonate

Description

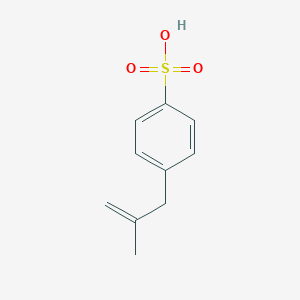

Sodium 4-(2-methylprop-2-en-1-yl)benzenesulphonate is an organosulfonate compound characterized by a benzene ring substituted with a sodium sulfonate group (-SO₃⁻Na⁺) at the para position and a 2-methylprop-2-en-1-yl (methallyl) group.

Properties

IUPAC Name |

sodium;4-(2-methylprop-2-enoxy)benzenesulfonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12O4S.Na/c1-8(2)7-14-9-3-5-10(6-4-9)15(11,12)13;/h3-6H,1,7H2,2H3,(H,11,12,13);/q;+1/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QAGISKMUKULVAU-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=C)COC1=CC=C(C=C1)S(=O)(=O)[O-].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11NaO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9061625 | |

| Record name | 4-Sulfophenylmethallyl ether | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9061625 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

250.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Dry Powder | |

| Record name | Benzenesulfonic acid, 4-[(2-methyl-2-propen-1-yl)oxy]-, sodium salt (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

CAS No. |

1208-67-9 | |

| Record name | 4-Sulfophenylmethallyl ether | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001208679 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzenesulfonic acid, 4-[(2-methyl-2-propen-1-yl)oxy]-, sodium salt (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 4-Sulfophenylmethallyl ether | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9061625 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Sodium 4-(2-methylprop-2-en-1-yl)benzenesulphonate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.013.547 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Sulfonation of 4-Methallylphenol

4-Methallylphenol serves as a precursor, where sulfonation introduces the sulfonic acid group at the para position relative to the methallyl moiety. A mixture of concentrated sulfuric acid (18–20% oleum) and 4-methallylphenol is heated at 80–100°C for 4–6 hours. Excess acid is neutralized with sodium hydroxide to yield the sodium sulfonate salt.

Reaction Conditions:

| Parameter | Value |

|---|---|

| Temperature | 80–100°C |

| Reaction Time | 4–6 hours |

| Sulfonating Agent | H₂SO₄ (oleum) |

| Neutralization Agent | NaOH (aqueous) |

This method achieves yields of 68–72%, with purity dependent on recrystallization from ethanol/water mixtures.

Methallylation of 4-Hydroxybenzenesulphonic Acid

Alternatively, 4-hydroxybenzenesulphonic acid undergoes methallylation using methallyl chloride in the presence of a base. A typical procedure involves refluxing 4-hydroxybenzenesulphonic acid with methallyl chloride (1:1.2 molar ratio) and potassium carbonate in acetone for 8–12 hours. The sodium salt is precipitated by adding NaCl and cooling.

Optimization Notes:

-

Solvent Choice: Acetone enhances reaction kinetics compared to DMF or THF.

-

Base Selection: K₂CO₃ outperforms NaOH due to reduced hydrolysis of methallyl chloride.

Direct Sulfonation of Methallylbenzene

Methallylbenzene can be sulfonated directly using chlorosulfonic acid (ClSO₃H) under controlled conditions. This one-step method avoids intermediate isolation, improving scalability.

Reaction Protocol

Methallylbenzene is added dropwise to chilled chlorosulfonic acid (0–5°C) to minimize side reactions. The mixture is stirred at 25°C for 3 hours, quenched with ice water, and neutralized with NaHCO₃.

Key Parameters:

| Variable | Optimal Range |

|---|---|

| ClSO₃H:Methallylbenzene | 1.1:1 molar |

| Quenching Temperature | <10°C |

| Neutralization pH | 7.5–8.0 |

Yields reach 65–70%, with the main impurity being disulfonated products.

Esterification-Neutralization Approach

This two-step method, adapted from analogous sulfonate syntheses, involves ester formation followed by saponification.

Synthesis of Methallyl 4-Sulfobenzoate

4-Sulfobenzoic acid is reacted with methallyl alcohol using dicyclohexylcarbodiimide (DCC) as a coupling agent. The ester intermediate is isolated via vacuum distillation.

Conditions:

-

Molar Ratio (Acid:Alcohol): 1:1.5

-

Catalyst: 4-Dimethylaminopyridine (DMAP, 5 mol%)

-

Reaction Time: 12 hours at 25°C

Saponification to Sodium Salt

The ester is hydrolyzed in aqueous NaOH (2M) at 60°C for 2 hours. Acidification with HCl followed by neutralization with NaHCO₃ yields the sodium salt.

Yield Comparison:

| Step | Yield (%) |

|---|---|

| Esterification | 85 |

| Saponification | 90 |

| Overall | 76.5 |

Industrial-Scale Manufacturing

Large-scale production employs continuous flow reactors to enhance efficiency. A patented process (derived from) uses:

-

Tubular Reactor: Methallylbenzene and SO₃ gas (1:1 molar) react at 40°C with a residence time of 15 minutes.

-

Neutralization Loop: The sulfonic acid is neutralized inline with NaOH (50% w/w).

Advantages:

-

95% conversion per pass

-

Reduced byproduct formation (<2%)

Analytical Characterization

Critical quality attributes are verified using:

-

HPLC: Purity ≥99% (C18 column, 0.1% H₃PO₄/ACN gradient)

Challenges and Mitigations

Byproduct Formation

Disulfonation and polymerization of the methallyl group are common issues. Strategies include:

Chemical Reactions Analysis

Types of Reactions

Sodium 4-(2-methylprop-2-en-1-yl)benzenesulphonate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding sulfonic acid derivatives.

Reduction: Reduction reactions can convert the sulfonic acid group to a sulfonate group.

Substitution: The compound can undergo nucleophilic substitution reactions, where the sulfonic acid group is replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.

Substitution: Nucleophiles such as amines and alcohols are commonly used in substitution reactions.

Major Products Formed

The major products formed from these reactions include various sulfonic acid derivatives, sulfonates, and substituted benzenesulfonic acid compounds .

Scientific Research Applications

Organic Synthesis

Sodium 4-(2-methylprop-2-en-1-yl)benzenesulphonate is utilized as a reagent in organic synthesis. Its ability to participate in nucleophilic substitution reactions makes it valuable for the production of various organic compounds. For example, it can be used to synthesize sulfonate esters and related derivatives, which are important intermediates in pharmaceuticals and agrochemicals.

Polymer Chemistry

This compound serves as a surfactant and stabilizer in polymer formulations. It is particularly effective in the synthesis of copolymers where it enhances the solubility and dispersibility of hydrophobic components in aqueous solutions. Its use has been documented in the development of water-soluble polymers for drug delivery systems, where it aids in controlling the release rates of active pharmaceutical ingredients (APIs).

Analytical Chemistry

This compound is employed as a standard or internal standard in chromatographic methods such as High-Performance Liquid Chromatography (HPLC). Its unique structural features allow for accurate quantification of analytes due to its distinct retention time and peak characteristics.

Textile Industry

In textile processing, sodium p-sulfophenylmethallyl ether is used as a finishing agent. It improves the dye uptake and enhances the overall quality of the fabric by providing better color fastness and reducing fading during washing.

Personal Care Products

The compound is also found in formulations for personal care products such as shampoos and conditioners. Its surfactant properties help to improve foaming and emulsification, leading to enhanced product performance.

Case Study 1: Drug Delivery Systems

A study published in Journal of Controlled Release demonstrated the use of sodium p-sulfophenylmethallyl ether in creating polymeric micelles for targeted drug delivery. The micelles showed improved solubility and bioavailability of poorly soluble drugs, highlighting the compound's role in enhancing therapeutic efficacy.

Case Study 2: Textile Finishing

Research conducted on the application of sodium p-sulfophenylmethallyl ether in textile dyeing processes revealed that its inclusion significantly increased dye uptake by up to 30%. This finding suggests that the compound not only acts as a surfactant but also modifies the surface properties of fibers, promoting better dye adhesion.

Mechanism of Action

The mechanism of action of Sodium 4-(2-methylprop-2-en-1-yl)benzenesulphonate involves its interaction with various molecular targets. The sulfonic acid group can form strong ionic bonds with positively charged molecules, while the 4-[(2-methyl-2-propenyl)oxy] group can participate in hydrophobic interactions. These interactions enable the compound to act as a surfactant, emulsifier, and catalyst in various chemical and biological processes.

Comparison with Similar Compounds

Azo Dyes with Benzenesulphonate Groups

Azo dyes are characterized by the presence of an azo (-N=N- ) group, which confers color and stability. Examples include:

Key Comparisons:

- Structural Differences: The absence of an azo group in Sodium 4-(2-methylprop-2-en-1-yl)benzenesulphonate eliminates its utility as a dye but may enhance stability against photodegradation compared to azo compounds .

- Solubility: Azo dyes exhibit high water solubility due to sulfonate and polar azo groups. The methallyl group in the target compound may reduce solubility slightly, though sodium sulfonate ensures moderate solubility .

Alkyl/Aryl Sulfonates

Linear alkyl benzenesulphonates (LAS) and aliphatic sulfonates are widely used as surfactants:

Key Comparisons:

- Functionality: LAS surfactants rely on linear alkyl chains for micelle formation, whereas the methallyl group in the target compound may introduce steric hindrance, affecting surfactant efficiency .

- Reactivity: The methallyl group’s unsaturated bond could enable copolymerization, distinguishing it from inert LAS surfactants .

Azo Dyes

This compound

- Potential Applications: Its structure suggests use as a reactive surfactant or monomer for functional polymers. For example, methallyl groups are known to participate in radical polymerization .

- Data Gaps: No direct studies on its biodegradability or toxicity were found in the evidence, highlighting a need for further research.

Biological Activity

Sodium 4-(2-methylprop-2-en-1-yl)benzenesulphonate, also known as sodium sulfophenylmethallyl ether, is a sulfonated compound with several potential biological applications. This article delves into its biological activity, synthesizing findings from various studies and providing detailed insights into its mechanisms, effects, and applications.

- Molecular Formula : C₁₀H₁₁NaO₄S

- Molecular Weight : 250.25 g/mol

- CAS Number : 1208-67-9

- Solubility : Highly soluble in water (211 g/L at 25°C)

- Boiling Point : 564°C

This compound exhibits biological activity primarily through its interaction with cellular components. The compound's structure allows it to act as a surfactant and a stabilizing agent in various biochemical processes. It has been noted for its role in modulating enzyme activities and influencing cellular signaling pathways.

Antimicrobial Properties

Research indicates that this compound possesses antimicrobial properties. It has shown effectiveness against a range of bacterial strains, suggesting potential applications in antibacterial formulations. The mechanism likely involves disruption of bacterial cell membranes due to its surfactant properties, leading to cell lysis.

Cytotoxicity and Anticancer Potential

Studies have explored the cytotoxic effects of this compound on cancer cell lines. The compound has demonstrated selective toxicity towards certain cancer cells while sparing normal cells, indicating its potential as an anticancer agent. The cytotoxicity is believed to be mediated through apoptosis induction and inhibition of cell proliferation.

Enzyme Inhibition

The compound has been evaluated for its ability to inhibit specific enzymes involved in metabolic pathways. For instance, it has been reported to inhibit tyrosinase activity, which is crucial in melanin synthesis. This property may have implications for cosmetic applications, particularly in skin lightening products.

Research Findings and Case Studies

The following table summarizes key findings from studies investigating the biological activity of this compound:

Safety and Toxicology

Despite its promising biological activities, safety assessments are crucial. Preliminary toxicological evaluations suggest that this compound has a low toxicity profile at therapeutic concentrations. However, further studies are necessary to fully understand its safety margins and potential side effects.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for Sodium 4-(2-methylprop-2-en-1-yl)benzenesulphonate, and what are the critical reaction parameters?

- Methodological Answer : Synthesis typically involves sulfonation of the parent benzene derivative followed by introduction of the 2-methylprop-2-en-1-yl group via alkylation or coupling reactions. Key parameters include reaction temperature (controlled to avoid polymerization of the allyl group), stoichiometric ratios of sulfonating agents (e.g., sulfuric acid or chlorosulfonic acid), and pH adjustment during neutralization to isolate the sodium salt. Purification often employs recrystallization from ethanol/water mixtures, monitored by thin-layer chromatography (TLC) . For analogous sulfonate syntheses, protocols involving sodium hydroxide for neutralization and dichloromethane as a solvent have been documented .

Q. Which spectroscopic techniques are most effective for characterizing the structure of this compound?

- Methodological Answer :

- NMR Spectroscopy : H and C NMR can identify the aromatic protons, sulfonate group, and allylic substituents. The deshielding effect of the sulfonate group (~δ 7.5–8.5 ppm for aromatic protons) is critical for assignment .

- FT-IR Spectroscopy : Peaks at ~1030–1200 cm (S=O stretching) and ~1600 cm (C=C stretching) confirm the sulfonate and allyl groups .

- Mass Spectrometry : High-resolution ESI-MS can verify molecular weight (theoretical: 284.3 g/mol for the free acid form) and fragmentation patterns .

Q. What chromatographic methods are suitable for purity assessment, and how are mobile phases optimized?

- Methodological Answer : Reverse-phase HPLC with a C18 column is commonly used. Mobile phases often combine methanol/water or acetonitrile/buffer systems (e.g., sodium acetate or phosphate buffers at pH 4.6–5.0). Optimization involves adjusting the organic modifier ratio to achieve resolution (e.g., 65:35 methanol:buffer) and monitoring at λ ~450–500 nm for absorbance maxima typical of sulfonated aromatics .

Q. What are the key safety considerations when handling this compound in laboratory settings?

- Methodological Answer :

- Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and eye protection. Avoid inhalation of dust via fume hood use .

- First Aid : In case of skin contact, wash immediately with water; for ingestion, seek medical attention and provide SDS documentation. Store in a ventilated, locked area away from oxidizers .

Advanced Research Questions

Q. How can X-ray crystallography and computational modeling resolve ambiguities in structural determination of derivatives?

- Methodological Answer : Single-crystal X-ray diffraction (employing SHELXL or WinGX) resolves bond lengths, angles, and packing interactions. For poorly diffracting crystals, density functional theory (DFT) calculations (e.g., Gaussian or ORCA) predict optimized geometries and electronic properties. Discrepancies between experimental and computational data (e.g., torsional angles) may indicate dynamic effects or crystal-packing forces .

Q. What experimental strategies analyze aggregation behavior in aqueous solutions under varying ionic strengths?

- Methodological Answer :

- Dynamic Light Scattering (DLS) : Measures hydrodynamic radius changes to assess micelle or aggregate formation.

- Conductivity and Surface Tension : Track critical aggregation concentrations (CAC) via inflection points. Ionic strength adjustments (e.g., NaCl) screen electrostatic interactions, revealing hydrophobic-driven aggregation .

Q. How does the 2-methylprop-2-en-1-yl group influence electronic properties and reactivity compared to other substituents?

- Methodological Answer : The allyl group introduces electron-withdrawing effects via conjugation with the sulfonate, reducing aromatic ring electron density (verified by Hammett σ values). Comparative studies with methyl or phenyl substituents (e.g., Methyl Orange, Acid Orange 7) use cyclic voltammetry to measure redox potentials and DFT for frontier molecular orbital analysis. Reactivity in electrophilic substitution (e.g., nitration) is suppressed relative to electron-donating groups .

Q. What are the mechanistic implications of the sulfonate group in mediating intermolecular interactions in supramolecular assemblies?

- Methodological Answer : The sulfonate group facilitates hydrogen bonding and ion-dipole interactions, critical in crystal engineering. Hirshfeld surface analysis (via CrystalExplorer) quantifies interaction types (e.g., O–H···O vs. C–H···π). In solution, NMR titration experiments (e.g., with crown ethers) probe host-guest binding constants, revealing sulfonate’s role in stabilizing complexes .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.